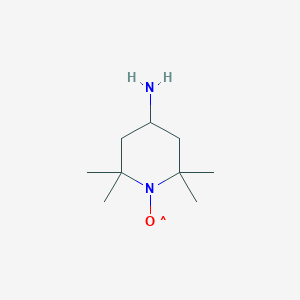

4-Amino-TEMPO

Description

an antioxidant with antineoplastic and neuroprotective activities

Structure

2D Structure

Properties

InChI |

InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXUHDYTLNCYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065808 | |

| Record name | 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14691-88-4 | |

| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,2,6,6-tetramethylpiperidine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Amino-TEMPO from 2,2,6,6-tetramethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical with significant applications in biomedicine, materials science, and industrial production as a spin label, oxidation catalyst, and antioxidant.[1] This document details two primary synthetic pathways starting from 2,2,6,6-tetramethylpiperidine (B32323), presenting detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in laboratory application.

Synthetic Pathways Overview

Two effective routes for the synthesis of this compound from 2,2,6,6-tetramethylpiperidine are outlined below. The first is a three-step process involving acetylation, oxidation, and hydrolysis. The second, more traditional route, proceeds through the formation of TEMPO and 4-oxo-TEMPO intermediates, followed by reductive amination.

Route 1: Acetylation, Oxidation, and Hydrolysis

This pathway offers a high-yielding synthesis of this compound through a series of straightforward transformations.

Experimental Protocol for Route 1

Step 1: Synthesis of 2,2,6,6-Tetramethylpiperidin-4-acetamide acetate [2]

-

In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether.

-

Cool the solution to 0°C using an ice bath.

-

Add 1.08 ml (15.36 mmol) of acetic anhydride dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.

-

Remove the solvent under reduced pressure.

-

Wash the resulting precipitate with acetone (B3395972) and dry to yield 2,2,6,6-tetramethylpiperidin-4-acetamide acetate.

Step 2: Synthesis of 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide [2]

-

In a 250 ml round-bottomed flask, mix 500 mg (1.92 mmol) of 2,2,6,6-tetramethylpiperidin-4-acetamide acetate with 20 ml of a 5% aqueous sodium carbonate solution.

-

Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate (B81510) to the solution.

-

Cool the mixture to 0-4°C in an ice bath.

-

Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 72 hours.

-

Filter the resulting orange suspension.

-

Saturate the filtrate with sodium carbonate, which will cause the formation of a new orange precipitate.

-

Filter and dry the precipitate to obtain 1-oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide as bright orange crystals.

Step 3: Synthesis of this compound [2]

-

Suspend 200 mg of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide in 12.5 ml of a 15% aqueous potassium hydroxide (B78521) solution.

-

Heat the solution to reflux for 36 hours.

-

Cool the solution to room temperature and saturate it with potassium carbonate.

-

Extract the product with diethyl ether.

-

Collect the organic phase, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to yield this compound as a red liquid that crystallizes at 14°C.

Route 2: Oxidation to TEMPO, Formation of 4-oxo-TEMPO, and Reductive Amination

This classic route provides an alternative pathway to this compound, leveraging well-established oxidation and amination reactions.

Experimental Protocol for Route 2

Step 1: Synthesis of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) [1]

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,6,6-tetramethylpiperidine (1 equivalent) in deionized water.

-

Add sodium tungstate dihydrate (0.02 equivalents) and stir until dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise, maintaining the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture in an ice bath and quench excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) until bubbling ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield TEMPO.

Step 2: Synthesis of 4-oxo-TEMPO

4-Oxo-TEMPO can be synthesized by the oxidation of 2,2,6,6-tetramethyl-4-piperidone (4-oxo-TMP) with singlet oxygen, often generated by the irradiation of TiO₂ in an aqueous suspension.[3]

Step 3: Synthesis of this compound via Reductive Amination

The conversion of 4-oxo-TEMPO to this compound is achieved through reductive amination. This reaction typically involves the formation of an imine intermediate by reacting the ketone with an amine source, followed by reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4] The reaction is generally carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) under mildly acidic conditions to facilitate imine formation.[5] A typical procedure would involve stirring 4-oxo-TEMPO with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and the reducing agent in a solvent until the reaction is complete, followed by an appropriate work-up and purification.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound via Route 1.

| Step | Starting Material | Product | Yield (%) |

| 1 | 2,2,6,6-Tetramethylpiperidine | 2,2,6,6-Tetramethylpiperidin-4-acetamide acetate | 75%[2] |

| 2 | 2,2,6,6-Tetramethylpiperidin-4-acetamide acetate | 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide | 89.5%[2] |

| 3 | 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide | This compound | 92.0%[2] |

Purification and Characterization

The final product, this compound, can be purified by standard laboratory techniques such as extraction and evaporation of the solvent.[2] Further purification, if necessary, can be achieved by column chromatography on silica (B1680970) gel.[6] Characterization of the synthesized compounds can be performed using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity and purity.[2] For instance, the HRMS-ESI calculated for C₁₁H₂₂N₂O (M+H⁺) in the first intermediate is 199.1805, with a found value of 199.1831.[2] For the second intermediate, C₁₁H₂₂N₂O₂ (M+H⁺), the calculated value is 214.1676 and the found value is 214.1680.[2] Finally, for this compound, C₉H₂₀N₂O (M+H⁺), the calculated HRMS-ESI is 172.1570, with a found value of 172.1578.[2]

References

An In-depth Technical Guide to 4-Amino-TEMPO Stable Nitroxide Radical

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Amino-TEMPO, is a stable nitroxide radical that serves as a versatile tool in a wide array of scientific disciplines, including chemistry, biochemistry, materials science, and pharmacology.[1][2] As a derivative of TEMPO, it is distinguished by the presence of a primary amino group at the 4-position of the piperidine (B6355638) ring. This functional group enhances its utility as a building block for the synthesis of more complex spin labels and functionalized molecules, allowing for its application in studying molecular structure and dynamics, detecting reactive oxygen species, and developing novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of this compound.

Core Physical and Chemical Properties

This compound is a red-orange to red-brown solid, crystalline material, or needles.[1] Its stability is attributed to the delocalization of the radical electron between the nitrogen and oxygen atoms and the steric hindrance provided by the four methyl groups adjacent to the nitroxide group.[4]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound for quick reference and experimental planning.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N₂O | [1] |

| Molecular Weight | 171.26 g/mol | [1] |

| Appearance | Orange to red-brown solid, crystals, or needles | [1] |

| Melting Point | 33 - 39 °C | [1] |

| Boiling Point | 98 °C at 4 mmHg | [1] |

| Density | 0.9977 g/cm³ (estimate) | [1] |

| Vapor Pressure | 5.47 x 10⁻⁶ mmHg | [1] |

| Solubility | Soluble in water and organic solvents such as methanol (B129727) and dichloromethane (B109758) (slightly) | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Conditions | Source(s) |

| CAS Number | 14691-88-4 | N/A | |

| PubChem CID | 550942 | N/A | |

| g-iso value | 2.00543 | Solution | [5] |

| a-iso(¹⁴N) | 16.81 G | Solution | [5] |

| Redox Potential (E⁰') | ~0.74 V vs. SHE | 0.5 M KCl | [6] |

| Electron Transfer Constant (k⁰) | 4.45 x 10⁻³ cm/s | 0.5 M KCl | [6] |

Key Applications and Signaling Pathways

This compound is utilized in a variety of applications owing to its stable radical nature and the reactivity of its amino group.

Spin Labeling for EPR Spectroscopy

This compound is a crucial precursor for spin-labeling reagents used to investigate the structure and dynamics of biomolecules via Electron Paramagnetic Resonance (EPR) spectroscopy.[2] The amino group can be readily modified to create a reactive handle that specifically attaches to a target site on a protein or nucleic acid.

Antioxidant and Redox Cycling

TEMPO derivatives, including this compound, are known for their antioxidant properties and ability to participate in redox cycling. They can act as superoxide (B77818) dismutase (SOD) mimetics, protecting cells from oxidative damage.[7] This activity stems from the reversible one-electron oxidation to the oxoammonium cation and reduction to the corresponding hydroxylamine.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

4-Amino-TEMPO (CAS: 14691-88-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Amino-TEMPO (4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical with significant applications in scientific research and development. This document details its chemical and physical properties, key applications, and experimental protocols, presented in a clear and accessible format for technical audiences.

Core Properties of this compound

This compound is a versatile molecule utilized across various scientific disciplines due to its stable radical nature.[1][2] It is recognized for its role as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, an antioxidant, and a catalyst in organic synthesis.[1][2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 14691-88-4 | [1][3][4] |

| Molecular Formula | C₉H₁₉N₂O | [1][3] |

| Molecular Weight | 171.26 g/mol | [1][3] |

| Appearance | Orange to Brown or Reddish-brown solid/powder/lump | [1][2][4] |

| Melting Point | 33 - 39 °C | [1][5] |

| Boiling Point | 98 °C at 4 mmHg | [5] |

| Purity | ≥97% | [3][4] |

| Storage Conditions | 2 - 8 °C, protect from light | [1][2] |

Key Applications and Experimental Protocols

This compound's unique properties lend it to a variety of applications in research and industry.[1][2]

Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy

As a stable free radical, this compound is widely used as a spin label.[1][3] This technique, known as site-directed spin labeling (SDSL), provides valuable information on protein structure, dynamics, and molecular interactions.[2] The process involves introducing the spin label at a specific site in a biomolecule, typically by covalently attaching it to a cysteine residue.

Experimental Protocol: Site-Directed Spin Labeling of a Protein with this compound

This protocol outlines a general procedure for labeling a protein with this compound for EPR studies.

1. Protein Preparation:

- The protein of interest must have a unique, accessible cysteine residue at the desired labeling site. If necessary, use site-directed mutagenesis to introduce a cysteine at the target position and to replace other surface-accessible cysteines with alanine (B10760859) or serine to prevent non-specific labeling.

- Purify the protein to a high degree to remove any contaminants that might interfere with the labeling reaction.

- Prepare the protein solution in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at a concentration of approximately 100-200 µM.

2. Labeling Reaction:

- Prepare a stock solution of this compound (or a more reactive derivative like 4-Isothiocyanato-TEMPO for reaction with the primary amine) in a compatible organic solvent (e.g., DMSO or DMF).

- Add a 5- to 10-fold molar excess of the this compound solution to the protein solution.

- Incubate the reaction mixture at 4°C overnight with gentle stirring. The primary amine of this compound can be coupled to the protein via various crosslinking strategies, often targeting carboxyl groups on the protein after activation with EDC/NHS chemistry. Alternatively, for direct cysteine labeling, a maleimide (B117702) or iodoacetamide (B48618) derivative of TEMPO would be used. This protocol assumes a suitable conjugation method is employed.

3. Removal of Excess Label:

- After incubation, remove the unreacted spin label from the protein solution. This can be achieved by dialysis against a large volume of buffer, gel filtration chromatography, or using a desalting column.

4. Sample Preparation for EPR:

- Concentrate the labeled protein solution to the desired concentration for EPR measurements (typically in the range of 50-500 µM).

- Load the sample into a quartz capillary tube or a specialized EPR sample holder.

- Flash-freeze the sample in liquid nitrogen and store at -80°C until measurement.

5. EPR Spectroscopy:

Acquire EPR spectra using a commercial EPR spectrometer. The spectral line shape provides information about the mobility of the spin label, which is related to the local protein structure and dynamics.

Workflow for site-directed spin labeling of proteins using this compound. Antioxidant and Radical Scavenger

This compound exhibits antioxidant properties by acting as a radical scavenger.[1][6] It can protect cells from oxidative damage and has shown radioprotective effects.[2] Its ability to mimic superoxide (B77818) dismutase makes it a valuable tool in studying oxidative stress-related diseases.[2]

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is adapted for assessing the antioxidant capacity of this compound.

1. Reagent Preparation:

- Prepare a FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio, respectively. Warm the reagent to 37°C before use.

- Prepare a standard curve using a known antioxidant, such as Trolox or ascorbic acid, at various concentrations.

- Prepare a solution of this compound in a suitable solvent at a known concentration.

2. Assay Procedure:

- Add 20 µL of the this compound solution, standard, or blank (solvent) to the wells of a 96-well microplate.

- Add 180 µL of the pre-warmed FRAP reagent to each well and mix thoroughly.

- Incubate the plate at 37°C for 30 minutes.

3. Measurement:

- Measure the absorbance of the reaction mixture at 593 nm using a microplate reader.

- The change in absorbance is proportional to the total reducing power of the sample.

4. Data Analysis:

Calculate the FRAP value of this compound by comparing its absorbance with the standard curve. The results are typically expressed as µM Trolox equivalents.

Redox cycling and radical scavenging mechanism of this compound. Catalyst for Alcohol Oxidation

This compound and its derivatives are effective catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method is valued for its mild reaction conditions and high selectivity.

Experimental Protocol: Catalytic Oxidation of Benzyl (B1604629) Alcohol

This protocol describes the oxidation of benzyl alcohol to benzaldehyde (B42025) using a this compound-based catalytic system.

1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1 mmol) in a suitable solvent such as dichloromethane (B109758) or acetonitrile (B52724) (5 mL).

- Add this compound (0.05 mmol, 5 mol%) to the solution.

- Add a co-catalyst, such as copper(I) bromide (0.05 mmol, 5 mol%) and a ligand like 2,2'-bipyridine (B1663995) (0.05 mmol, 5 mol%).

2. Reaction Execution:

- Stir the reaction mixture at room temperature under an air or oxygen atmosphere.

- The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification:

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure benzaldehyde.

Safety and Handling

This compound is considered hazardous. It can cause skin and serious eye irritation and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

* Handling: Avoid breathing dust and prevent contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

- Storage: Store in a cool, dry, and well-ventilated place at 2-8°C, away from incompatible materials such as strong oxidizing agents. [1]Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in biochemistry, organic synthesis, and materials science. Its utility as a spin label in EPR spectroscopy provides deep insights into molecular structure and dynamics. Its catalytic and antioxidant properties further expand its applicability in various research and development fields. Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. This compound-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. news-medical.net [news-medical.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-TEMPO: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical with significant applications in chemistry, biochemistry, and drug development. This document details its core physical and chemical properties, provides experimental protocols for its synthesis and application, and illustrates key processes through diagrams.

Core Properties of this compound

This compound is a derivative of TEMPO, featuring an amino group at the 4-position of the tetramethylpiperidine (B8510282) ring.[1] This functional group enhances its utility as a spin label and a building block for more complex molecules.[2] As a stable free radical, it is widely used in Electron Paramagnetic Resonance (EPR) spectroscopy to study molecular dynamics.[3] Furthermore, its antioxidant and radical scavenging properties make it a subject of interest in drug development and materials science.[3][4][5]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and identifying properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₉N₂O[1][3][5] |

| Molecular Weight | 171.26 g/mol [1][3][4][5] |

| Appearance | Orange to red-brown solid, crystals, or needles[1][2][3] |

| Melting Point | 33 - 39 °C[1][3] |

| Boiling Point | 98 °C at 4 mmHg[1] |

| Solubility | Soluble in water and organic solvents like methanol (B129727) and dichloromethane.[1][6] |

| Storage Temperature | 2 - 8 °C, protect from light.[1][3][4] |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14691-88-4[1][3] |

| PubChem CID | 550942[1] |

| InChI | InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3[1] |

| SMILES | CC1(C)CC(N)CC(C)(C)N1[O][1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in biomolecular studies.

1. Synthesis of this compound

A common method for synthesizing this compound involves a multi-step process starting from 2,2,6,6-tetramethylpiperidine (B32323).[1][7]

Step 1: Synthesis of 2,2,5,5-tetramethylpiperidin-4-acetamide acetate

-

Dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether in a round-bottomed flask.[7]

-

Cool the solution to 0 °C using an ice bath.

-

Add 1.08 ml (15.36 mmol) of acetic anhydride (B1165640) dropwise to the cooled solution.[7]

-

Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate will form.[7]

-

Remove the solvent under reduced pressure.

-

Wash the resulting precipitate with acetone (B3395972) and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.[7]

Step 2: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide

-

Mix 500 mg (1.92 mmol) of the product from Step 1 with 20 ml of a 5% aqueous sodium carbonate solution.[7]

-

Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate. Cool the solution to 0-4 °C.[7]

-

Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.[7]

-

Allow the mixture to warm to room temperature and leave for 72 hours.[7]

-

Filter the resulting orange suspension. Saturate the filtrate with sodium carbonate to form a new orange precipitate.

-

Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.[1]

Step 3: Synthesis of this compound

-

Suspend 200 mg of the product from Step 2 in 12.5 ml of a 15% aqueous potassium hydroxide (B78521) solution.[7]

-

Heat the solution to reflux for 36 hours.[1]

-

Cool the solution to room temperature and saturate it with potassium carbonate.

-

Extract the product with diethyl ether.[1]

-

Collect the organic phase, dry it with sodium sulfate, and evaporate the solvent to obtain this compound.[7]

2. Characterization of this compound

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a stable radical, this compound displays a characteristic three-line EPR spectrum in solution, which arises from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can be used to confirm the molecular weight and elemental composition.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption peaks for the N-H stretching of the primary amine and the C-H stretching of the methyl and methylene (B1212753) groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its paramagnetic nature, standard ¹H NMR signals are typically very broad and often undetectable. The radical can be reduced to the corresponding hydroxylamine (B1172632) to obtain a well-resolved spectrum.[1]

Applications and Workflows

1. Site-Directed Spin Labeling (SDSL) for EPR Studies

This compound is a crucial precursor for creating spin-labeling reagents used to investigate the structure and dynamics of biomolecules like proteins. The general workflow for labeling a specific cysteine residue in a protein is outlined below.

Caption: Workflow for site-directed spin labeling of a protein.

2. Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation

TEMPO and its derivatives, including this compound, are effective catalysts for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. The process involves a catalytic cycle with a stoichiometric co-oxidant.

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

References

- 1. benchchem.com [benchchem.com]

- 2. discofinechem.com [discofinechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Structure of 4-Amino-TEMPO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the detailed chemical structure of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical with significant applications in biomedical research, materials science, and industrial processes. This document outlines its structural and physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and presents a logical visualization of its structural information.

Core Chemical Structure and Identifiers

This compound is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) where an amino group is substituted at the C4 position of the piperidine (B6355638) ring. This modification allows for further functionalization, making it a versatile building block in the synthesis of more complex molecules.[1][2] The presence of the nitroxide radical is central to its utility as a spin label and antioxidant.[1][2][3]

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value |

| CAS Number | 14691-88-4[3][4][5] |

| Molecular Formula | C₉H₁₉N₂O[3][4][5] |

| Molecular Weight | 171.26 g/mol [3][4][5] |

| SMILES | CC1(C)CC(N)CC(C)(C)N1[O] |

| InChI Key | XUXUHDYTLNCYQQ-UHFFFAOYSA-N |

| Synonyms | Tempamine, 4-Amino-2,2,6,6-tetramethyl-1-piperidinyloxy, 4-Amino-2,2,6,6-tetramethylpiperidinooxyl[4] |

Physicochemical and Crystallographic Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various experimental setups. The compound is typically an orange to reddish-brown solid.[1]

| Property | Value |

| Appearance | Orange to reddish-brown solid[1] |

| Melting Point | 33-36 °C |

| Storage Temperature | 2-8 °C |

The detailed three-dimensional structure of this compound has been determined by X-ray crystallography, and the data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 657697 .[4] This crystallographic data provides precise measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity. The associated publication for this crystal structure can be found with the DOI: 10.1107/S1600536807032898.[4]

Note: Access to the full crystallographic data (CIF file) may require a subscription to the CCDC database. For the purpose of this guide, a representative summary of typical bond lengths and angles for similar structures is provided for illustrative purposes, as direct access to the specific file was not available.

| Bond | Typical Length (Å) |

| N-O | 1.28 - 1.30 |

| C-N (ring) | 1.47 - 1.49 |

| C-C (ring) | 1.52 - 1.54 |

| C-N (amino) | 1.45 - 1.47 |

| Angle | Typical Value (°) |

| C-N-C (ring) | 110 - 112 |

| O-N-C | 115 - 118 |

| C-C-N (ring) | 108 - 110 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 2,2,6,6-tetramethyl-4-piperidone. A detailed, two-part synthesis procedure is outlined below.[6][7]

Part 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide

-

Acetylation: In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine (B32323) in 10 ml of diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.08 ml (15.36 mmol) of acetic anhydride (B1165640) dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.

-

Remove the solvent under reduced pressure. Wash the resulting precipitate with acetone (B3395972) and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate (B1210297).

-

Oxidation: In a 250 ml round-bottomed flask, mix 500 mg (1.92 mmol) of the acetamide (B32628) acetate with 20 ml of a 5% sodium carbonate aqueous solution.

-

Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate (B81510) to the solution.

-

Cool the mixture to 0-4 °C.

-

Slowly add 1.58 ml (51.58 mmol) of a cold 30% aqueous solution of hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for 72 hours.

-

Filter the resulting orange suspension. Saturate the filtrate with sodium carbonate to form a new orange precipitate.

-

Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide as bright orange crystals.[6][7]

Part 2: Synthesis of this compound

-

Hydrolysis: Suspend 200 mg of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide in 12.5 ml of a 15% aqueous KOH solution.

-

Heat the solution to reflux for 36 hours.

-

Cool the solution to room temperature and saturate it with K₂CO₃.

-

Extraction: Extract the product with diethyl ether.

-

Collect the organic phase, dry it over anhydrous Na₂SO₄, and evaporate the solvent to obtain this compound as a red liquid which crystallizes upon cooling.[6][7]

Characterization Protocols

Due to the paramagnetic nature of the nitroxide radical, standard ¹H NMR spectra of this compound exhibit broad, largely uninterpretable signals. To obtain a well-resolved spectrum, the sample can be reduced to its corresponding hydroxylamine.

Sample Preparation and Analysis:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆).

-

To reduce the radical and obtain sharp NMR signals, a reducing agent such as phenylhydrazine (B124118) can be added to the NMR tube.

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[6]

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation and Analysis:

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for liquid samples, a thin film can be prepared between two KBr plates.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Characteristic peaks for this compound include N-H stretching vibrations from the amino group, C-H stretching from the methyl and methylene (B1212753) groups, and N-O stretching from the nitroxide radical.[8][9]

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of this compound. Electron Ionization (EI) is a common technique for this purpose.

Experimental Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 171.26).

-

Common fragmentation pathways for piperidine-based nitroxides involve the loss of methyl groups (M-15) and other characteristic fragments. The fragmentation pattern provides valuable structural information.

Logical Relationships of Structural Information

The following diagram illustrates the interconnectedness of the various pieces of structural information for this compound.

Caption: Interrelationship of this compound's structural data.

References

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 7. rsc.org [rsc.org]

- 8. Protocols | Mass Spectrometry Facility | SIU [mass-spec.siu.edu]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Fundamental Properties of 4-Amino-TEMPO Free Radical

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of the 4-Amino-TEMPO free radical, a versatile tool in chemical and biological research. This document details its chemical and physical characteristics, spectroscopic signature, and key applications, complete with experimental protocols and visual diagrams to support advanced research and development.

Core Properties of this compound

4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as this compound, is a stable nitroxide radical widely utilized for its paramagnetic properties. Its stability is attributed to the steric hindrance provided by the four methyl groups adjacent to the aminoxyl group, which protects the radical from dimerization or reaction with other species.[1]

Physical and Chemical Properties

This compound is typically an orange to red-brown crystalline solid.[2][3] It is soluble in water, methanol, and various organic solvents.[3] Due to its radical nature, it should be stored at refrigerated temperatures (2-8°C) to ensure long-term stability.[2][4]

| Property | Value | Citations |

| Molecular Formula | C₉H₁₉N₂O | [2][5] |

| Molecular Weight | 171.26 g/mol | [2][5] |

| CAS Number | 14691-88-4 | [2][5] |

| Appearance | Orange to red-brown solid | [2] |

| Melting Point | 33 - 42 °C (literature values vary, often cited as a range) | [2] |

| Solubility | Soluble in water, methanol, and other organic solvents | [3] |

| Storage Conditions | 2-8 °C, protected from light | [2][4] |

Spectroscopic Data

The paramagnetic nature of this compound makes it particularly well-suited for Electron Paramagnetic Resonance (EPR) spectroscopy. The EPR spectrum is characterized by a triplet signal arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.

| Spectroscopic Parameter | Value | Citations |

| EPR Isotropic g-factor (g_iso) | 2.00543 | [6] |

| EPR Isotropic Hyperfine Coupling Constant (a_iso(¹⁴N)) | 16.81 G | [6] |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 2973 (ν_as TEMPO-CH₃), 2936 (ν_s TEMPO-CH₃), 1459-1363 (δ TEMPO-CH₃) | [7] |

Note on NMR Spectroscopy: Due to paramagnetic broadening, obtaining high-resolution NMR spectra of this compound is challenging. It is common practice to reduce the nitroxide radical to its corresponding hydroxylamine (B1172632) (4-amino-TEMPOH) to acquire meaningful NMR data.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and common applications of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 2,2,6,6-tetramethylpiperidine (B32323). The following is a representative laboratory-scale protocol.[7]

Step 1: Acetylation of 2,2,6,6-tetramethylpiperidine

-

Dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether in a round-bottomed flask.

-

Cool the solution to 0°C in an ice bath.

-

Add 1.08 ml (15.36 mmol) of acetic anhydride (B1165640) dropwise.

-

Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.

-

Remove the solvent under reduced pressure.

-

Wash the precipitate with acetone (B3395972) and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate (B1210297).

Step 2: Oxidation to the Nitroxide Radical

-

In a 250 ml round-bottomed flask, mix 500 mg (1.92 mmol) of the product from Step 1 with 20 ml of a 5% sodium carbonate aqueous solution.

-

Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate.

-

Cool the solution to 0-4°C in an ice bath.

-

Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for 72 hours.

-

Filter the resulting orange suspension and saturate the filtrate with sodium carbonate to form a new orange precipitate.

-

Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.

Step 3: Hydrolysis to this compound

-

Suspend 200 mg of the product from Step 2 in 12.5 ml of a 15% aqueous KOH solution.

-

Heat the solution to reflux for 36 hours.

-

Cool the solution to room temperature, saturate with K₂CO₃, and extract with diethyl ether.

-

Collect the organic phase, dry over Na₂SO₄, and evaporate the solvent to obtain this compound as a red liquid that crystallizes upon cooling.

Purification of this compound

Crude this compound can be purified by sublimation or column chromatography. For sublimation, gently heat the crude solid under high vacuum, and the pure compound will deposit on a cold finger.[8] For column chromatography, use a silica (B1680970) gel column with a mixture of hexane (B92381) and ethyl acetate as the eluent; the this compound will elute as a distinct orange-red band.[8]

Protocol for TEMPO-Catalyzed Oxidation of Benzyl (B1604629) Alcohol

This compound and other TEMPO derivatives are effective catalysts for the oxidation of alcohols. The following protocol describes a copper-catalyzed aerobic oxidation.[9][10]

-

In a round-bottomed flask, dissolve the benzyl alcohol substrate in acetonitrile.

-

Add catalytic amounts (e.g., 5 mol%) of a copper(I) source (e.g., --INVALID-LINK--), a ligand (e.g., 2,2'-bipyridine), and this compound.

-

Stir the reaction mixture at room temperature under an air atmosphere. The reaction can be monitored by the color change from red-brown to green, indicating the consumption of the alcohol.

-

Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the benzaldehyde (B42025) product.

Protocol for Site-Directed Spin Labeling (SDSL) of Proteins

This compound can be functionalized to create thiol-reactive spin labels for attachment to cysteine residues in proteins. The general workflow is as follows:[11][12]

-

Protein Preparation: The protein of interest must have a unique, accessible cysteine residue at the desired labeling site. Native cysteines that are not intended for labeling should be mutated to another amino acid like alanine (B10760859) or serine.

-

Reduction of Cysteine: Reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 15 minutes at room temperature.

-

Removal of Reducing Agent: It is crucial to remove the reducing agent before adding the spin label. This is typically done using a desalting column.

-

Spin Labeling Reaction: Incubate the protein with a 10-fold molar excess of a thiol-reactive this compound derivative (e.g., a methanethiosulfonate (B1239399) spin label, MTSL) for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Removal of Excess Spin Label: Remove the unreacted spin label using a desalting column or dialysis.

-

EPR Analysis: Concentrate the labeled protein sample and load it into an EPR capillary tube for analysis. The EPR spectrum will provide information on the mobility and environment of the spin label at the specific site.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for Site-Directed Spin Labeling (SDSL).

References

- 1. TEMPO - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, free radical 97 14691-88-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Behavior of 4-Amino-TEMPO

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the electrochemical properties of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical. Its unique redox characteristics make it a molecule of significant interest in diverse fields, including the development of organic radical batteries, electrocatalysis, and as a spin label for biological systems.[1][2][3] This document details its core electrochemical behavior, presents quantitative data from various studies, outlines experimental protocols for its characterization, and provides visual diagrams of its redox cycle and analytical workflows.

Core Electrochemical Behavior

The electrochemical activity of this compound is centered on the nitroxyl (B88944) group, which undergoes a quasi-reversible, one-electron oxidation to form an oxoammonium cation.[4][5] This fundamental transformation is the basis for its application in many electrochemical systems. The reaction can be represented as:

This compound (Nitroxide Radical) ⇌ this compound⁺ (Oxoammonium Cation) + e⁻

Unlike the parent TEMPO molecule, the presence of the amino group (-NH₂) at the C4 position introduces a significant pH dependency to its electrochemical behavior.[4]

-

Acidic Conditions (Low pH): The basic amino group becomes protonated (-NH₃⁺). This protonated group exerts a strong electron-withdrawing inductive effect, which makes the nitroxyl group more difficult to oxidize. Consequently, the redox potential of the this compound/4-Amino-TEMPO⁺ couple increases significantly.[4] For instance, at a low pH, the redox potential has been observed at 0.926 V vs. NHE.[4]

-

Neutral and Basic Conditions (pH > 9): In a more basic environment, the amino group is in its neutral form (-NH₂). Under these conditions, the oxidation can become chemically irreversible, potentially due to the oxidation of the free amino group itself.[4] In the pH range of 1.0–10.0, the formal potential of this compound is largely pH-independent.[6]

This pH-dependent behavior is a critical consideration for its application in aqueous systems, such as redox flow batteries.[6]

Quantitative Electrochemical Data

The electrochemical parameters of this compound and its derivatives are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and pH. The following tables summarize key quantitative data reported in the literature.

Table 1: Redox Potentials of this compound under Various Conditions

| Analyte | Redox Potential | Reference Electrode | Solvent/Electrolyte | pH | Source |

| This compound | ~0.74 V | SHE | 0.5 M KCl (aqueous) | ~7 | [5] |

| This compound | 0.926 V | NHE | Aqueous | Low pH | [4] |

| This compound | -0.05 V (E₁⸝₂) | Ag/Ag⁺ | 0.1 M TEABF₄ in Acetonitrile (B52724) | Not specified | [1] |

Table 2: Half-Wave Potentials (E₁⸝₂) of this compound Derivatives

Conditions: Measured in 0.1 M TEABF₄ with acetonitrile solution using a glassy carbon working electrode and Ag/Ag⁺ reference electrode at a scan rate of 50 mV/s.[1]

| Compound | Half-Wave Potential (E₁⸝₂) (V) | Anodic to Cathodic Peak Current Ratio (Iₚₐ/Iₚ꜀) | Source |

| This compound | -0.05 | 0.98 | [1] |

| 4-Acetamide-TEMPO | 0.94 | 0.96 | [1] |

| 4-Benzamide-TEMPO | 0.97 | 0.97 | [1] |

| 4-Methanesulfonamide-TEMPO | 0.98 | 0.76 | [1] |

| 4-Benzenesulfonamide-TEMPO | 1.01 | 0.85 | [1] |

| 4-p-Methoxybenzenesulfonamide-TEMPO | 1.04 | 0.77 | [1] |

Experimental Protocols

Cyclic Voltammetry (CV) is the most common technique used to characterize the electrochemical behavior of this compound.[5] It provides critical information on redox potentials, electron transfer kinetics, and reaction reversibility.

Detailed Methodology for Cyclic Voltammetry:

-

Electrolyte and Analyte Preparation:

-

Prepare the supporting electrolyte solution. A typical configuration for non-aqueous studies is 0.1 M tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF₄) in anhydrous acetonitrile.[1] For aqueous studies, 0.5 M potassium chloride (KCl) in deionized water is common.[5][6]

-

Dissolve the this compound sample in the electrolyte solution to a final concentration of 1-5 mM.[5][7]

-

Prior to the experiment, purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can produce interfering redox signals.[6]

-

-

Electrochemical Cell Setup:

-

Assemble a standard three-electrode cell.

-

Working Electrode: A glassy carbon electrode (GCE) is commonly used.[1] It should be polished to a mirror finish with alumina (B75360) slurry and sonicated in deionized water and ethanol (B145695) before use.

-

Reference Electrode: A non-aqueous Ag/Ag⁺ electrode or an aqueous Saturated Calomel Electrode (SCE) can be used.[1] Ensure the electrode is filled with the appropriate solution and is free of air bubbles.

-

Counter (Auxiliary) Electrode: A platinum wire or foil is typically used as the counter electrode.[1]

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.[1]

-

First, record a background scan of the electrolyte solution alone to establish a baseline and identify any potential impurities.

-

Immerse the electrodes in the analyte solution containing this compound.

-

Apply a potential waveform. For this compound in acetonitrile, a typical scan might range from -0.5 V to 1.2 V vs. Ag/Ag⁺.

-

Set the scan rate, commonly starting at 50 or 100 mV/s.[1][4]

-

Initiate the scan and record the resulting current-voltage curve (voltammogram). Multiple cycles are often run to check for stability and electrode fouling.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core redox process and the experimental workflow for its analysis.

Caption: Reversible one-electron oxidation-reduction cycle of this compound.

Caption: Logical workflow for the analysis of this compound via cyclic voltammetry.

References

- 1. Preparation and Electrochemical Investigation of this compound Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to Thermal Stability Studies of 4-Amino-TEMPO Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives. It is intended to be a valuable resource for researchers and professionals in drug development and materials science who utilize these versatile nitroxide radicals. This document summarizes key thermal stability data, outlines detailed experimental protocols for characterization, and visualizes relevant workflows and potential degradation pathways.

Introduction to this compound and its Thermal Stability

This compound and its derivatives are a class of stable nitroxide free radicals that have found widespread applications as spin labels in biological systems, catalysts in organic synthesis, and functional moieties in the development of novel materials and pharmaceuticals. Their utility is often dictated by their stability under various conditions, with thermal stability being a critical parameter for applications involving elevated temperatures, such as in polymer processing, catalysis, and assessing the shelf-life of drug formulations. Understanding the thermal decomposition behavior of these compounds is therefore essential for their effective and safe application.

Quantitative Thermal Stability Data

The thermal stability of this compound derivatives is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing phase transitions such as melting and glass transitions, as well as exothermic decomposition events.

While extensive quantitative data specifically for a wide range of this compound derivatives is not abundant in publicly accessible literature, data for structurally related TEMPO and TEMPOL (4-hydroxy-TEMPO) derivatives provide valuable insights. The substitution at the 4-position of the piperidine (B6355638) ring is known to influence the thermal stability.

Table 1: Thermal Decomposition Data of Selected TEMPOL Derivatives from TGA

| Compound | Derivative of | Decomposition Temperature (Td) for 5% Weight Loss (°C) | Atmosphere | Reference |

| TEMPOL acetate (B1210297) (TA) | 4-Hydroxy-TEMPO | 95 | N₂ | [1] |

| TEMPOL benzenesulfonate (B1194179) (TBS) | 4-Hydroxy-TEMPO | 156 | N₂ | [1] |

| TEMPOL p-toluenesulfonate (TpTS) | 4-Hydroxy-TEMPO | 162 | N₂ | [1] |

Table 2: Thermal Transition Data of Selected TEMPOL Derivatives from DSC

| Compound | Derivative of | Glass Transition Temperature (Tg) (°C) | Atmosphere | Reference |

| TEMPOL acetate (TA) | 4-Hydroxy-TEMPO | 53 | N₂ | [1] |

| TEMPOL benzenesulfonate (TBS) | 4-Hydroxy-TEMPO | 125 | N₂ | [1] |

| TEMPOL p-toluenesulfonate (TpTS) | 4-Hydroxy-TEMPO | 115 | N₂ | [1] |

Note: The data presented for TEMPOL derivatives suggests that the nature of the substituent at the 4-position significantly impacts thermal stability. It can be inferred that derivatization of the amino group in this compound (e.g., through acylation or alkylation) will similarly modulate the thermal properties of the resulting compounds.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and decomposition temperature of this compound derivatives.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 4000).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into a clean TGA pan (typically platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate of 10 °C/min to a final temperature of 600-800 °C.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the weight loss curve.

-

The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is often reported as a measure of thermal stability.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine melting points, glass transitions, and exothermic decomposition events of this compound derivatives.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q20, Mettler Toledo DSC 1).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program (for melting point and decomposition):

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a controlled rate of 10 °C/min to a temperature above the expected decomposition.

-

-

Thermal Program (for glass transition):

-

Heat the sample to a temperature above its melting point to erase its thermal history.

-

Cool the sample rapidly to a low temperature (e.g., -50 °C).

-

Heat the sample at a controlled rate of 10 °C/min. The glass transition will be observed as a step change in the baseline of the heat flow curve.

-

-

Data Analysis:

-

Melting points are determined from the peak of the endothermic transitions.

-

Glass transitions are identified as a step-like change in the heat flow curve.

-

Exothermic peaks indicate decomposition or other chemical reactions. The onset and peak temperatures of these exotherms are reported.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To monitor the stability of the nitroxide radical as a function of temperature.

Apparatus: An X-band EPR spectrometer (e.g., Bruker EMX series).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a high-boiling, inert solvent (e.g., toluene, mesitylene) or prepare a solid-state sample diluted in an inert matrix (e.g., KBr) to avoid spin-spin interactions. The sample is placed in a quartz EPR tube.

-

Instrument Setup:

-

Insert the EPR tube into the resonator.

-

Tune the spectrometer to the resonant frequency of the cavity.

-

-

Temperature-Dependent Measurement:

-

Record the EPR spectrum at room temperature.

-

Increase the temperature in a stepwise manner (e.g., in 10 °C increments) using a variable temperature controller.

-

Allow the sample to equilibrate at each temperature for several minutes before recording the spectrum.

-

Record spectra over the desired temperature range.

-

-

Data Analysis:

-

The double integral of the EPR spectrum is proportional to the concentration of the nitroxide radical.

-

Plot the normalized double integral intensity as a function of temperature. A decrease in intensity indicates the decomposition of the radical.

-

Changes in the spectral lineshape can also provide information about changes in the molecular motion and environment of the radical upon heating.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal stability analysis of a this compound derivative.

Caption: Workflow for thermal stability studies.

Proposed General Thermal Decomposition Pathway

The thermal decomposition of nitroxide radicals like TEMPO can proceed through several pathways, especially at elevated temperatures. The following diagram illustrates a plausible, generalized decomposition pathway for a 4-substituted TEMPO derivative. The presence of the 4-amino group and its substituents may influence the preferred pathway. At temperatures above 230 °C, hydrogen abstraction between TEMPO molecules can lead to the formation of a methyl radical and a corresponding nitroxide[2]. Another potential pathway involves disproportionation, which is enhanced in acidic conditions[3].

Caption: Generalized thermal decomposition pathways.

Conclusion

The thermal stability of this compound derivatives is a crucial parameter for their successful application in various scientific and industrial fields. This guide has provided a framework for understanding and evaluating this property through a summary of available data on related compounds, detailed experimental protocols for TGA, DSC, and EPR, and visualizations of the analytical workflow and potential decomposition mechanisms. While more specific research into the thermal behavior of a broader range of this compound derivatives is needed, the information presented here serves as a solid foundation for researchers and professionals working with these important molecules. It is recommended that the thermal stability of each specific derivative be experimentally determined using the protocols outlined herein to ensure its suitability for the intended application.

References

- 1. Nitroxide radical polymers – a versatile material class for high-tech applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Amino-TEMPO as a Spin Label for EPR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Amino-TEMPO and its derivatives as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. This powerful technique offers insights into molecular structure, dynamics, and interactions, proving invaluable in fields ranging from structural biology to drug development.

Introduction to this compound in EPR Spectroscopy

This compound (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide free radical widely employed as a spin label in EPR spectroscopy.[1] Its utility stems from the unpaired electron in the nitroxide moiety, which acts as a sensitive reporter of its local environment. The EPR spectrum of a this compound labeled biomolecule can provide information on:

-

Molecular Dynamics: The rotational motion of the spin label is reflected in the EPR lineshape, allowing for the characterization of local and global dynamics of proteins and other macromolecules.

-

Solvent Accessibility: The polarity of the spin label's environment influences the hyperfine coupling constant, offering insights into its exposure to the solvent.

-

Inter-Residue Distances: By introducing two spin labels into a macromolecule, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing structural constraints.

-

Binding Interactions: Changes in the EPR spectrum upon the addition of a ligand or binding partner can be used to study binding events and determine binding constants.

Applications of this compound in Research and Drug Development

The versatility of this compound makes it a valuable tool in various research areas:

-

Protein Structure and Dynamics: Site-directed spin labeling (SDSL) with this compound derivatives allows for the investigation of protein folding, conformational changes, and enzyme mechanisms.

-

Nucleic Acid Studies: this compound can be incorporated into DNA and RNA to study their structure, dynamics, and interactions with proteins and other molecules.[2]

-

Membrane Biophysics: Spin-labeled lipids or proteins can be used to probe the fluidity and organization of biological membranes.

-

Drug Discovery: EPR-based assays using this compound can be developed to screen for compounds that bind to a target protein and modulate its function.

-

Antioxidant Studies: As a stable free radical, this compound can be used to investigate the mechanisms of antioxidants.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in EPR spectroscopy.

Table 1: Typical EPR Simulation Parameters for this compound

| Parameter | Value Range | Description |

| g-tensor (g_x, g_y, g_z) | 2.002 - 2.010 | Reflects the interaction of the unpaired electron with the external magnetic field along different axes. |

| Hyperfine coupling tensor (A_x, A_y, A_z) | 5 - 35 G (Gauss) | Describes the interaction of the unpaired electron with the nitrogen nucleus of the nitroxide. |

| Rotational Correlation Time (τc) | 0.1 ns - 100 µs | A measure of the rotational mobility of the spin label. |

Note: Specific values can vary depending on the solvent, temperature, and the nature of the molecule to which the spin label is attached.

Table 2: Rotational Correlation Time (τc) of this compound in Different Environments

| Environment | Typical τc Range (ns) | Interpretation |

| Free in aqueous solution | 0.05 - 0.2 | Fast, unrestricted tumbling. |

| In a viscous solution (e.g., with sucrose) | 0.5 - 5 | Slower tumbling due to increased viscosity. |

| Covalently attached to a flexible protein loop | 1 - 10 | Restricted motion, reflecting the dynamics of the local protein environment. |

| Buried within a folded protein | > 20 | Highly restricted motion, indicating the spin label is in a well-ordered, sterically constrained environment. |

Experimental Protocols

Protocol 1: Site-Directed Spin Labeling of Proteins with Amine-Reactive this compound Derivatives

This protocol describes a general method for labeling primary amines (N-terminus and lysine (B10760008) side chains) in a protein using an amine-reactive derivative of this compound, such as an N-hydroxysuccinimide (NHS) ester of a carboxylated TEMPO derivative.

Materials:

-

Purified protein of interest

-

Amine-reactive this compound derivative (e.g., 4-carboxy-TEMPO NHS ester)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing

-

EPR tubes

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for labeling.

-

-

Spin Labeling Reaction:

-

Prepare a fresh stock solution of the amine-reactive this compound derivative in an anhydrous organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.

-

Add a 10- to 20-fold molar excess of the spin label stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted spin label.

-

-

Removal of Unreacted Spin Label:

-

Remove the excess, unreacted spin label by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

-

Sample Preparation for EPR:

-

Concentrate the labeled protein to the desired concentration for EPR measurements (typically 50-200 µM).

-

Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.

-

-

EPR Data Acquisition:

-

Acquire the EPR spectrum using appropriate instrument settings. A typical X-band continuous-wave (CW) EPR experiment would use a microwave power of 2-10 mW, a modulation frequency of 100 kHz, and a modulation amplitude of 0.5-2 G.

-

Protocol 2: Site-Directed Spin Labeling of RNA with 4-Isocyanato-TEMPO

This protocol is adapted for labeling 2'-amino-modified RNA with 4-isocyanato-TEMPO, a reactive derivative of this compound.[3][4]

Materials:

-

2'-amino-modified RNA

-

4-Isocyanato-TEMPO

-

Labeling Buffer: 0.1 M sodium borate, pH 8.5

-

Anhydrous DMSO

-

Deprotection/cleavage solution (e.g., AMA: methylamine/ammonium hydroxide)

-

Purification supplies (e.g., HPLC or polyacrylamide gel electrophoresis)

-

EPR tubes

Procedure:

-

Preparation of 4-Isocyanato-TEMPO:

-

Synthesize 4-isocyanato-TEMPO from this compound and diphosgene as described in the literature, or use a commercially available source.[3]

-

-

RNA Preparation:

-

Synthesize the RNA with a 2'-amino modification at the desired position using standard solid-phase synthesis.

-

Deprotect and cleave the RNA from the solid support.

-

-

Spin Labeling Reaction:

-

Dissolve the 2'-amino-modified RNA in the Labeling Buffer.

-

Dissolve 4-isocyanato-TEMPO in anhydrous DMSO.

-

Add the 4-isocyanato-TEMPO solution to the RNA solution and incubate at room temperature for 2-4 hours.

-

-

Purification of Labeled RNA:

-

Purify the spin-labeled RNA from the unreacted spin label and unlabeled RNA using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Sample Preparation for EPR:

-

Desalt and concentrate the purified, labeled RNA.

-

Transfer the sample to an EPR tube and flash-freeze.

-

-

EPR Data Acquisition:

-

Acquire EPR spectra as described in Protocol 1.

-

Visualizations

Caption: Workflow for Site-Directed Spin Labeling of Proteins.

References

Application Notes and Protocols for Site-Directed Spin Labeling of Proteins with 4-Amino-TEMPO Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Site-Directed Spin Labeling (SDSL) with 4-Amino-TEMPO Derivatives

Site-directed spin labeling (SDSL) is a powerful biophysical technique used to investigate the structure, dynamics, and conformational changes of proteins. The method involves introducing a paramagnetic spin label at a specific site within a protein, typically by first creating a cysteine mutation at the desired location. The subsequent analysis using Electron Paramagnetic Resonance (EPR) spectroscopy provides information about the local environment of the spin label, allowing researchers to infer structural features and dynamic processes of the protein.

This document provides detailed protocols and application notes for the site-directed spin labeling of proteins using thiol-reactive derivatives of this compound, such as 4-Maleimido-TEMPO. These reagents specifically react with the sulfhydryl group of cysteine residues, forming a stable covalent bond. The resulting spin-labeled protein can then be analyzed by EPR spectroscopy to probe conformational changes, protein-protein interactions, and other functionally relevant dynamic events.

Experimental Workflow Overview

The overall workflow for site-directed spin labeling of a protein with a this compound derivative and subsequent analysis involves several key steps, from protein engineering to biophysical measurements.

Application Notes and Protocols for Spin Labeling with 4-Amino-TEMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed spin labeling (SDSL) is a powerful technique for investigating the structure, dynamics, and interactions of biomolecules. By introducing a paramagnetic spin label, such as 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), at a specific site within a protein or other biomolecule, researchers can utilize Electron Paramagnetic Resonance (EPR) spectroscopy to obtain detailed information about the local environment of the label. The EPR spectrum is highly sensitive to the mobility of the spin label, its solvent accessibility, and the polarity of its surroundings, providing valuable insights into conformational changes, protein folding, and intermolecular interactions.

This compound is a versatile spin label due to the presence of a primary amine group, which can be covalently attached to complementary functional groups on a target molecule. While it often serves as a precursor for other spin labels, direct conjugation of this compound, for example to the carboxyl groups of acidic amino acid residues (aspartate, glutamate) or the C-terminus of a protein, offers a straightforward method for introducing a nitroxide probe. This application note provides a detailed protocol for the direct spin labeling of proteins with this compound using carbodiimide (B86325) chemistry.

Data Presentation

The following table summarizes key quantitative parameters associated with this compound and its use in spin labeling. These values are essential for experimental design and data interpretation in EPR spectroscopy.

| Parameter | Value | Conditions/Comments |

| Physical Properties of this compound | ||

| Molecular Weight | 171.26 g/mol | |

| Appearance | Orange to red-brown solid | |

| Solubility | Soluble in water and organic solvents | |

| EPR Spectral Parameters (Free this compound in Solution) | ||

| g-iso | ~2.0054 - 2.0060 | Isotropic g-factor in aqueous solution. |

| a-iso (¹⁴N) | ~16.8 - 17.2 G | Isotropic hyperfine coupling constant in aqueous solution.[1] |

| EPR Spectral Parameters (this compound Covalently Attached to a Protein) | ||

| Rotational Correlation Time (τc) | 1 - 20 ns | Highly dependent on the local protein dynamics at the labeling site. Slower motion (higher τc) is observed in more constrained environments. |